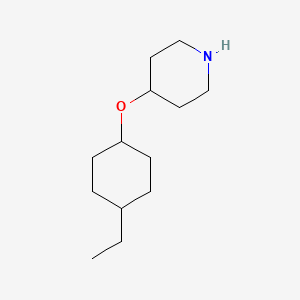![molecular formula C12H24N2O2 B15302525 rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)
rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. The compound features a tert-butyl group, a cyclopentyl ring, and an aminoethyl side chain, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-aminoethyl)cyclopentylamine. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbamate group to an amine, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound is explored for its potential in drug development, particularly in designing prodrugs that release active pharmaceutical ingredients under specific conditions.
Industry: In the chemical industry, it is used in the production of polymers, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various formulations.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The aminoethyl side chain can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
tert-Butyl N-(2-aminoethyl)carbamate: A simpler analog with similar reactivity but lacking the cyclopentyl ring.
tert-Butyl N-(3-aminopropyl)carbamate: Another analog with a propyl chain instead of an aminoethyl group.
Uniqueness: tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate is unique due to its cyclopentyl ring, which imparts rigidity and conformational constraints. This structural feature can influence the compound’s reactivity and binding properties, making it distinct from its simpler analogs.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 |
Clave InChI |
OSSNTYYCOGURPB-NXEZZACHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CCN |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15302445.png)
![N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B15302466.png)




![2-(4,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-3-ylamino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B15302496.png)

![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)



![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
